

Thermochemical Characterization of D-Pantolactone: A Technical Guide for Process Optimization

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Compound of Interest

Compound Name: *D-Pantolactone*

CAS No.: 599-04-2

Cat. No.: B1678408

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Executive Summary

D-Pantolactone (CAS 599-04-2), the (R)-enantiomer of pantooyl lactone, is a critical chiral building block in the industrial synthesis of D-Pantothenic acid (Vitamin B5) and Coenzyme A. While its synthetic utility is well-documented, its fundamental thermochemical properties—essential for reactor design, safety assessment, and crystallization process control—often rely on theoretical estimates rather than empirical data.^{[1][2]}

This guide provides a rigorous framework for the thermochemical characterization of **D-Pantolactone**. It moves beyond static data points to establish self-validating experimental protocols for determining enthalpy of fusion, combustion energetics, and decomposition kinetics.^[1] By synthesizing calculated baselines with precision measurement methodologies, this document serves as a blueprint for validating the thermodynamic parameters required for cGMP scale-up.

Molecular Identity & Structural Thermodynamics^[1] ^[2]

Understanding the thermodynamic behavior of **D-Pantolactone** begins with its structural identity.^[1] As a chiral lactone, its lattice energy and packing efficiency directly influence its

melting enthalpy and solubility profile—critical factors in the optical resolution of the racemic DL-mixture.

Parameter	Data	Source
IUPAC Name	(3R)-3-hydroxy-4,4-dimethyloxolan-2-one	
CAS Number	599-04-2	
Molecular Formula		
Molar Mass	130.14 g/mol	
Chirality	(R)-Enantiomer	
Physical State	White Crystalline Solid	

Lattice Energy Implications

The high optical rotation (

) indicates significant chiral purity.[1][2] In the solid state, **D-Pantolactone** crystallizes in a specific lattice arrangement that maximizes hydrogen bonding between the hydroxyl group and the lactone carbonyl. This intermolecular network significantly contributes to the enthalpy of fusion (

), meaning any disruption (e.g., impurities, enantiomeric excess drop) will be immediately visible in DSC thermal profiles.

Phase Transition Thermodynamics

Accurate phase transition data is the cornerstone of crystallization process design. For **D-Pantolactone**, the melting point is well-established, but the enthalpy of fusion requires precise experimental verification to calculate the cryoscopic constant for purity determination.

Key Thermodynamic Values

Property	Value	Notes
Melting Point ()	91 °C (364.15 K)	Experimental Lit.[1][2][3] Value
Boiling Point ()	120–122 °C @ 15 mmHg	Vacuum distillation required
Enthalpy of Fusion ()	~11.58 kJ/mol (Calculated)	Requires Validation via Protocol 2.2
Specific Heat Capacity ()	Temperature Dependent	Critical for reactor cooling profiles

Note: The calculated

of 11.58 kJ/mol (Joback method) is likely an underestimation for a hydrogen-bonded lactone.[2] Experimental values for similar cyclic esters often range between 15–25 kJ/mol.[2]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine precise

,

, and

to validate purity and thermal history.[1][2]

Methodology:

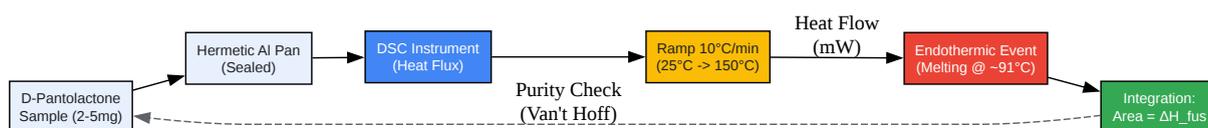
- Sample Prep: Weigh 2–5 mg of dried **D-Pantolactone** into a hermetically sealed aluminum pan. Ensure flat contact with the pan bottom for optimal heat transfer.
- Reference: Use an empty, matched aluminum pan.
- Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidation during heating.

- Temperature Program:
 - Equilibrate at 25 °C.
 - Ramp 10 °C/min to 150 °C (well past the 91 °C melt).
 - Isothermal hold for 1 min.
 - Cool 10 °C/min back to 25 °C (to observe recrystallization behavior).
- Data Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields (J/g).

Self-Validation Check:

- If the melting peak is broad (C width), the sample purity is compromised (eutectic impurity effect).
- If varies by >5% between runs, check for sublimation (pan leakage) or thermal decomposition. [\[1\]](#)[\[2\]](#)



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Figure 1: Logic flow for DSC thermal characterization. The feedback loop implies using the Van't Hoff equation to calculate purity based on peak shape.

Reaction & Formation Energetics[2]

For process safety calculations (e.g., cooling capacity in oxidation reactions), the standard enthalpy of formation (

) and combustion (

) are vital.

Thermodynamic Estimates

- Standard Enthalpy of Formation (

): ~ -533 kJ/mol (Calculated).[1][2]

- Standard Enthalpy of Combustion (

): Not widely reported experimentally; must be derived.[1]

Protocol: Oxygen Bomb Calorimetry

Objective: Experimentally determine the energy of combustion to derive

.

Methodology:

- Calibration: Calibrate the bomb calorimeter using Benzoic Acid standard to determine the calorimeter constant (

).

- Combustion: Burn 1.0 g of **D-Pantolactone** in excess oxygen (30 bar) inside the stainless steel bomb.

- Reaction:

- Measurement: Record the adiabatic temperature rise (

).

- Calculation:

(Where

is the change in moles of gas; here

).^[1]^[2]

Thermal Stability & Decomposition Kinetics^[4]^[5]^[6] ^[7]^[8]

Safety in drying and distillation processes depends on knowing the "Point of No Return"—the temperature where **D-Pantolactone** begins to degrade irreversibly.

Decomposition Profile

- Onset Temperature (): Typically >200 °C for lactone rings, but trace acids can catalyze premature ring-opening.^[1]^[2]
- Mechanism: Decarboxylation or ring-opening polymerization.^[1]^[2]

Protocol: Thermogravimetric Analysis (TGA)

Objective: Determine the Activation Energy (

) of decomposition.

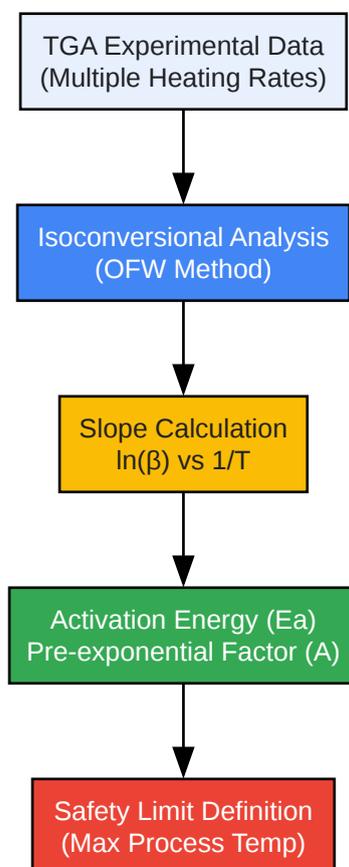
Methodology:

- Dynamic Scan: Run TGA at multiple heating rates (°C/min) from 25 °C to 600 °C.
- Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).^[1]
- Kinetic Analysis: Use the Ozawa-Flynn-Wall (OFW) isoconversional method.^[1]^[2] Plot vs.

for fixed conversion fractions (

).[1][2]

- The slope of these lines is proportional to



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Figure 2: Workflow for deriving kinetic safety parameters from TGA data.

Applications in Process Engineering

The thermochemical data gathered above directly informs the Resolution of DL-Pantolactone, a key industrial step.

Thermodynamic Control of Resolution

Industrial synthesis often produces racemic DL-Pantolactone.[1][2] The separation involves the hydrolysis of the lactone to pantoic acid.[4]

- Hydrolysis Enthalpy: The ring-opening reaction is exothermic.[1] Precise control of temperature (using data) is required to prevent thermal degradation of the sensitive D-pantoic acid intermediate.
- Enzymatic Route: D-specific lactonases are used.[1][2][5][6] These enzymes have narrow thermal stability windows (typically 20–40 °C).[1] Operating outside this window (monitored via reaction calorimetry) leads to enzyme denaturation.[1]

References

- National Center for Biotechnology Information (2023).PubChem Compound Summary for CID 439368, **D-Pantolactone**. [1][2] Retrieved from [\[Link\]](#)[1][2]
- NIST Chemistry WebBook.Pantolactone Phase Change Data.[1] Retrieved from [\[Link\]](#)[1][2][7]
- Cheméo.Chemical Properties of Pantolactone (CAS 599-04-2).[1][2][3] Retrieved from [\[Link\]](#) [1][2]
- Tang, R. C., et al. (2023).Biocatalytic kinetic resolution of D,L-pantolactone.[1][5] RSC Advances. Retrieved from [\[Link\]](#)
- TA Instruments.Thermal Analysis of Pharmaceuticals (DSC/TGA).[1] Retrieved from [\[Link\]](#)[1][2]

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Sources

- [1. D-Pantolactone | C6H10O3 | CID 439368 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. Pantolactone \(CAS 599-04-2\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [3. chemimpex.com \[chemimpex.com\]](#)
- [4. US5275949A - Process for the preparation of D-pantolactone - Google Patents \[patents.google.com\]](#)
- [5. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
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